Home > Products > Screening Compounds P18504 > 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 578746-14-2

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-3052075
CAS Number: 578746-14-2
Molecular Formula: C26H29N5O3
Molecular Weight: 459.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and evaluated for electrocardiographic, antiarrhythmic, and hypotensive activity, as well as its affinity for α1- and α2-adrenoreceptors. It exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []
  • Relevance: This compound shares the core structure of a 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (theophylline) ring system with 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione. Both compounds feature substitutions at the 7th and 8th positions of the theophylline core, highlighting their structural similarity. []

7-[3-Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline

  • Compound Description: The paper focuses on the crystal structure of this compound, revealing a planar theophylline moiety. It also highlights the influence of intra- and intermolecular hydrogen bonding on the molecule's conformation. []
  • Relevance: This compound is highly structurally related to 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione. Both share the same core theophylline structure with a dibenzylamino substituent at the 7th position. The presence of different substituents at the 8th position (3-oxobutan-2-yl vs. furfurylamino) provides a point of comparison in their structure-activity relationships. []

8-(2-hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

  • Compound Description: Identified through structure-based virtual screening targeting the Zika virus methyltransferase (MTase), this compound emerged as a potential inhibitor. It demonstrated strong interactions with the active site of MTase. []
  • Relevance: This compound belongs to the same chemical class as 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione: both are purine-2,6-dione derivatives. Their structures share a theophylline core, substituted at the 7th and 8th positions. []

7-[[5-(3, 4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8piperazin-1yl-purine-2,6-dione

  • Compound Description: This compound is highlighted as a promising inhibitor of NUDT5, a breast cancer target enzyme, based on its structure-based binding features. []
  • Relevance: Although this compound belongs to the purine-2,6-dione derivatives, similar to 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione, it is structurally less similar compared to the previous compounds. Both share the core theophylline structure with substitutions at the 7th and 8th positions, but the specific substituents differ significantly. []

Chinoin-170 (3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]1H-purine-2,6-dione)

  • Compound Description: Chinoin-170 is a novel antitussive drug with bronchodilating properties. Studies revealed its influence on ciliary beating frequency (CBF) and mucociliary clearance in various animal models and human explants. []
  • Relevance: Chinoin-170 belongs to the same family of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives as 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione. Both compounds share the core theophylline structure with a substitution at the 7th position. []

8-(3-aminopiperidin-1-yl)-7-[(2-bromophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound was studied in complex with porcine dipeptidyl peptidase IV (DPP-IV). []
  • Relevance: This compound belongs to the same family of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives as 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione. Both compounds share the core theophylline structure with substitutions at the 7th and 8th position. []
Overview

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound classified within the purine derivatives. Its unique structure features a purine core with various substituents, including a dibenzylamino group and a ketone moiety. This compound is of significant interest in medicinal chemistry and biochemical research due to its potential therapeutic applications.

Source

The compound can be synthesized through various organic reactions, which typically involve multi-step procedures starting from simpler organic precursors. Its synthesis and characterization have been documented in several chemical literature sources, reflecting its relevance in both academic and industrial settings.

Classification

This compound belongs to the broader class of purine derivatives, which are known for their biological significance, particularly in nucleic acid metabolism and signaling pathways. The specific structural features of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione contribute to its unique reactivity and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves several key steps:

  1. Formation of the Purine Core: The purine structure is synthesized through condensation reactions involving nitrogen-containing precursors.
  2. Methylation: Dimethyl groups are introduced via methylation reactions using reagents like methyl iodide in the presence of strong bases such as sodium hydride.
  3. Attachment of the Dibenzylamino Group: This is achieved through nucleophilic substitution reactions with dibenzylamine.
  4. Introduction of the Ketone Group: The ketone moiety is introduced through acylation or similar reactions that modify the existing structure.

Technical Details

The synthetic routes often require careful control of reaction conditions such as temperature, pressure, and solvent choice (e.g., dimethylformamide). Purification techniques like recrystallization and chromatography are essential to isolate the final product in a pure form.

Molecular Structure Analysis

Structure

The molecular formula of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is C21H26N4O3C_{21}H_{26}N_{4}O_{3} with a molecular weight of approximately 370.46 g/mol. The structure includes:

  • A purine ring system
  • A dibenzylamino substituent
  • A ketone functional group attached to a butanoyl side chain

Data

The compound's structural data can be visualized using molecular modeling software or databases that provide information on bond angles, lengths, and spatial arrangements.

Chemical Reactions Analysis

Reactions

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical transformations:

  1. Oxidation: Using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
  2. Reduction: Achieved with hydrogen gas in the presence of palladium catalysts to reduce specific functional groups.
  3. Substitution: Nucleophilic substitution can modify the dibenzylamino group or other substituents.

Technical Details

The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed from these reactions.

Mechanism of Action

The mechanism of action for 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific biological targets such as enzymes or receptors. It may function as an inhibitor or activator within biochemical pathways related to purine metabolism.

Data on its specific targets and pathways can be derived from pharmacological studies that assess its effects on cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

Some physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in polar solvents like water or dimethyl sulfoxide.
  • Stability: Stability under standard laboratory conditions but may be sensitive to light or moisture.

Relevant data on these properties can be sourced from experimental studies or chemical databases.

Applications

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential therapeutic uses in treating diseases related to purine metabolism.
  2. Biochemistry: Used as a biochemical probe to study enzyme interactions and metabolic pathways.
  3. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

These applications highlight the compound's versatility and significance in various fields of research.

Properties

CAS Number

578746-14-2

Product Name

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Molecular Formula

C26H29N5O3

Molecular Weight

459.55

InChI

InChI=1S/C26H29N5O3/c1-18(19(2)32)31-22(27-24-23(31)25(33)29(4)26(34)28(24)3)17-30(15-20-11-7-5-8-12-20)16-21-13-9-6-10-14-21/h5-14,18H,15-17H2,1-4H3

InChI Key

GNRVUESRGPBTOH-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.